molecular formula C11H14O2 B1428109 1-(2-Phenoxyethyl)cyclopropan-1-ol CAS No. 1247788-92-6

1-(2-Phenoxyethyl)cyclopropan-1-ol

Cat. No.: B1428109
CAS No.: 1247788-92-6
M. Wt: 178.23 g/mol
InChI Key: AKVYVGIXRROCNZ-UHFFFAOYSA-N
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Description

1-(2-Phenoxyethyl)cyclopropan-1-ol is an organic compound with the molecular formula C11H14O2. It consists of a cyclopropane ring substituted with a phenoxyethyl group at the 1-position and a hydroxyl group at the 1-position of the cyclopropane ring. This compound is of interest in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Phenoxyethyl)cyclopropan-1-ol can be synthesized through several synthetic routes. One common method involves the reaction of 2-phenoxyethyl bromide with cyclopropanol under basic conditions. The reaction typically requires a strong base such as sodium hydride (NaH) and is carried out in an aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and other advanced chemical engineering techniques may be employed to enhance production efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Phenoxyethyl)cyclopropan-1-ol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidation of this compound can be achieved using oxidizing agents such as chromium(VI) oxide (CrO3) in acidic conditions.

  • Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) in anhydrous ether.

  • Substitution: Substitution reactions may involve nucleophilic substitution with various nucleophiles under different conditions.

Major Products Formed:

  • Oxidation: The major product of oxidation is typically the corresponding ketone, 1-(2-phenoxyethyl)cyclopropanone.

  • Reduction: Reduction reactions can yield the corresponding cyclopropanol derivative.

  • Substitution: Substitution reactions can produce a variety of substituted cyclopropanol derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-Phenoxyethyl)cyclopropan-1-ol has several scientific research applications across various fields:

  • Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

  • Biology: The compound can be utilized in biochemical studies to investigate enzyme-substrate interactions and metabolic pathways.

  • Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

1-(2-Phenoxyethyl)cyclopropan-1-ol is unique due to its specific structural features, such as the combination of the cyclopropane ring and the phenoxyethyl group. Similar compounds include other cyclopropanols and phenoxyethyl derivatives, but the presence of both functional groups in this compound sets it apart.

Comparison with Similar Compounds

  • Cyclopropanol

  • Phenoxyethanol

  • Other substituted cyclopropanols

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Properties

IUPAC Name

1-(2-phenoxyethyl)cyclopropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c12-11(6-7-11)8-9-13-10-4-2-1-3-5-10/h1-5,12H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKVYVGIXRROCNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CCOC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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